Cas no 1704135-24-9 (3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol)

3-(1-Aminocyclopentyl)-2-bromo-6-methoxyphenol is a brominated phenolic compound featuring a cyclopentylamine substituent and a methoxy group. Its unique structure, combining a halogenated aromatic ring with an amine-functionalized cyclopentane, makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. The aminocyclopentyl moiety offers potential for further functionalization, enabling the development of complex molecular architectures. This compound is particularly useful in the synthesis of bioactive molecules due to its balanced steric and electronic properties. Proper handling is required due to its reactive functional groups.
3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol structure
1704135-24-9 structure
Product name:3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol
CAS No:1704135-24-9
MF:C12H16BrNO2
Molecular Weight:286.164942741394
CID:5905234
PubChem ID:165690099

3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol 化学的及び物理的性質

名前と識別子

    • 3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol
    • EN300-1935534
    • 1704135-24-9
    • インチ: 1S/C12H16BrNO2/c1-16-9-5-4-8(10(13)11(9)15)12(14)6-2-3-7-12/h4-5,15H,2-3,6-7,14H2,1H3
    • InChIKey: UWBMUSVFAQGBFB-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=CC=1C1(CCCC1)N)OC)O

計算された属性

  • 精确分子量: 285.03644g/mol
  • 同位素质量: 285.03644g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 55.5Ų

3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1935534-1g
3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol
1704135-24-9
1g
$1014.0 2023-09-17
Enamine
EN300-1935534-0.5g
3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol
1704135-24-9
0.5g
$974.0 2023-09-17
Enamine
EN300-1935534-0.25g
3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol
1704135-24-9
0.25g
$933.0 2023-09-17
Enamine
EN300-1935534-10.0g
3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol
1704135-24-9
10g
$4360.0 2023-06-01
Enamine
EN300-1935534-5g
3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol
1704135-24-9
5g
$2940.0 2023-09-17
Enamine
EN300-1935534-0.05g
3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol
1704135-24-9
0.05g
$851.0 2023-09-17
Enamine
EN300-1935534-2.5g
3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol
1704135-24-9
2.5g
$1988.0 2023-09-17
Enamine
EN300-1935534-0.1g
3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol
1704135-24-9
0.1g
$892.0 2023-09-17
Enamine
EN300-1935534-1.0g
3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol
1704135-24-9
1g
$1014.0 2023-06-01
Enamine
EN300-1935534-5.0g
3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol
1704135-24-9
5g
$2940.0 2023-06-01

3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol 関連文献

3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenolに関する追加情報

Introduction to 3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol (CAS No. 1704135-24-9)

3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol, with the CAS number 1704135-24-9, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and drug discovery. This compound is characterized by its cyclopentyl ring, bromine substituent, and methoxy group, which collectively contribute to its distinct chemical properties and biological activities.

The chemical structure of 3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol is of particular interest due to its potential as a lead compound for the development of novel therapeutic agents. The presence of the bromine atom and the methoxy group on the phenolic ring suggests that this compound may exhibit significant interactions with biological targets, such as enzymes and receptors. Additionally, the aminocyclopentyl moiety adds complexity to the molecule, potentially enhancing its pharmacological profile.

Recent studies have explored the biological activities of 3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol. One notable area of research is its potential as an antioxidant. Phenolic compounds are known for their antioxidant properties, and the methoxy group in this compound may enhance its ability to scavenge free radicals. This property makes it a promising candidate for the prevention and treatment of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

In addition to its antioxidant activity, 3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol has been investigated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are highly sought after in drug development. Preliminary studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential use in managing inflammatory conditions.

The cyclopentyl ring in 3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol also contributes to its unique pharmacological profile. Cyclopentyl derivatives have been studied for their ability to modulate various biological processes, including ion channel activity and receptor binding. The presence of the aminocyclopentyl moiety in this compound may enhance its ability to interact with specific targets, making it a valuable scaffold for further optimization.

Clinical trials are an essential step in evaluating the safety and efficacy of new compounds. While specific clinical trials for 3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol are still in early stages, preclinical studies have shown promising results. These studies have demonstrated that the compound exhibits low toxicity and good bioavailability, which are crucial factors for successful drug development.

In conclusion, 3-(1-aminocyclopentyl)-2-bromo-6-methoxyphenol (CAS No. 1704135-24-9) is a promising compound with a unique chemical structure that offers potential applications in various therapeutic areas. Its antioxidant and anti-inflammatory properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover more about its biological activities and mechanisms of action, this compound may play a significant role in advancing medicinal chemistry and drug discovery.

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